molecular formula C16H18N2O3 B5500832 4-hydroxy-1-(4-methylquinolin-2-yl)piperidine-4-carboxylic acid

4-hydroxy-1-(4-methylquinolin-2-yl)piperidine-4-carboxylic acid

Cat. No. B5500832
M. Wt: 286.33 g/mol
InChI Key: NLWVPTBQLQYQPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Novel Synthesis Approach : Fatma et al. (2017) described the synthesis of a structurally similar compound, 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, using Michael addition of a secondary amine to the α, β-unsaturated carbonyl compound (Fatma et al., 2017).

Molecular Structure Analysis

  • Crystal Structure and Molecular Geometry : The same study by Fatma et al. (2017) also involved X-ray crystallography for studying the crystal structure and utilized density functional theory (DFT) for molecular geometry analysis (Fatma et al., 2017).

Chemical Reactions and Properties

  • Conformational Analysis and Reactivity : The study also performed conformational analysis using DFT and calculated local reactivity descriptors, providing insights into the chemical reactivity of the molecule (Fatma et al., 2017).

Physical Properties Analysis

  • Spectroscopic and Quantum Chemical Studies : Fatma et al. (2017) also conducted vibrational analysis, hyperpolarizability, and molecular electrostatic potential studies, offering insights into the physical properties of the compound (Fatma et al., 2017).

Chemical Properties Analysis

  • Thermodynamic Properties : The study included an investigation of the thermodynamic properties of the molecule, essential for understanding its chemical properties (Fatma et al., 2017).

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

Research has shown the importance of hydrogen bonding in the structural analysis of compounds similar to the chemical structure mentioned. For example, studies on hydrogen bonding in proton-transfer compounds involving similar structural components have elucidated the comparative structural features and hydrogen-bonding patterns in such compounds (Smith, Wermuth, & Sagatys, 2011).

Catalytic Applications

The chemical structure serves as a key component in the synthesis of novel nanomagnetic reusable catalysts for efficient synthesis of organic compounds. Fe3O4 nanoparticles functionalized with similar piperidine carboxylic acids have been utilized in catalytic reactions, demonstrating the potential of these compounds in facilitating organic transformations (Ghorbani‐Choghamarani & Azadi, 2015).

Polymer Chemistry

In polymer chemistry, derivatives of hydroxy acids, which share structural similarities with the compound of interest, have been explored for the creation of highly functionalized polymers. These studies highlight the unique polymerization behavior and applications of these materials in various fields, including nanomedicine and organocatalysis (Nan et al., 2017).

Antibacterial Activity

Research into quinoline and piperidine derivatives, which are structurally related to the compound , has shown promising antibacterial activities. These studies have contributed to the understanding of the structure-activity relationship in designing effective antibacterial agents (Sheu et al., 1998).

Photolabile Protecting Groups

Compounds incorporating quinoline structures have been developed as photolabile protecting groups for carboxylic acids, demonstrating improved properties for biological applications. This research outlines the potential of such compounds in controlled release and in vivo studies (Fedoryak & Dore, 2002).

Mechanism of Action

While the specific mechanism of action for “4-hydroxy-1-(4-methylquinolin-2-yl)piperidine-4-carboxylic acid” is not mentioned in the retrieved papers, compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .

Safety and Hazards

The safety and hazards associated with a compound like “4-hydroxy-1-(4-methylquinolin-2-yl)piperidine-4-carboxylic acid” would depend on its specific structure and properties. For example, piperidine is classified as a flammable liquid and vapor, and it can cause severe skin burns and eye damage .

Future Directions

The future directions in the study of compounds like “4-hydroxy-1-(4-methylquinolin-2-yl)piperidine-4-carboxylic acid” would likely involve further exploration of their synthesis, reactions, and potential applications in drug design and development .

properties

IUPAC Name

4-hydroxy-1-(4-methylquinolin-2-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-10-14(17-13-5-3-2-4-12(11)13)18-8-6-16(21,7-9-18)15(19)20/h2-5,10,21H,6-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWVPTBQLQYQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCC(CC3)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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